4,4-Dimethyloxolane-3-sulfonamide
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Overview
Description
4,4-Dimethyloxolane-3-sulfonamide is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2). Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyloxolane-3-sulfonamide typically involves the reaction of 4,4-dimethyloxolane with sulfonamide reagents under specific conditions . One common method includes the oxidation of thiols to form sulfonyl chlorides, which then react with amines to produce sulfonamides . The reaction conditions often involve the use of oxidizing agents such as N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyloxolane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: N-chlorosuccinimide (NCS), hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
4,4-Dimethyloxolane-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyloxolane-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby hindering bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Sulfamethoxazole, sulfadiazine, sulfamethazine.
Sulfonimidates: Sulfonimidamide, sulfoximine.
Uniqueness
4,4-Dimethyloxolane-3-sulfonamide is unique due to its specific structural features, including the oxolane ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H13NO3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
4,4-dimethyloxolane-3-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-6(2)4-10-3-5(6)11(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9) |
InChI Key |
ASSNAQQYRFSMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1S(=O)(=O)N)C |
Origin of Product |
United States |
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